(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a benzyl group, an octoxyphenyl group, and a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction often employs transition metal catalysts such as cobalt, nickel, iridium, or rhodium, in combination with chiral ligands to achieve high chemo- and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl or octoxyphenyl groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions typically involve ambient temperatures and pressures, with specific catalysts or solvents to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. This compound may bind to DNA or proteins, affecting transcriptional regulation or enzyme activity . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could have multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have similar applications in the production of dyes and herbicides.
Ringer’s lactate solution: Although not structurally similar, this solution is used in medical applications for fluid resuscitation and has a well-defined mechanism of action.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This antioxidant compound is structurally similar to vitamin E and is used in biological research.
Uniqueness
What sets (5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-2-3-4-5-6-10-17-32-22-15-13-20(14-16-22)18-23-24(29)27-26(31)28(25(23)30)19-21-11-8-7-9-12-21/h7-9,11-16,18H,2-6,10,17,19H2,1H3,(H,27,29,31)/b23-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQDTAAXXWEWHT-NKFKGCMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.